methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, which is further substituted with methyl groups and a carboxylate ester group. Due to its intricate structure, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and synthetic organic chemistry.
Properties
IUPAC Name |
methyl 3-methyl-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-5-15-18-11(13(19)20-3)4-10(16-12(8)18)9-6-14-17(2)7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXUYHYTBMWXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via acid-catalyzed cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-keto esters. For the target compound, ethyl 3-methyl-5-aminopyrazole-4-carboxylate serves as a critical precursor. Reaction with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions (H₂SO₄ in acetic acid) yields the intermediate 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid , which is subsequently esterified with methanol.
Key Reaction Conditions
- Solvent: Acetic acid or toluene
- Catalyst: H₂SO₄ (0.5 equiv)
- Temperature: 80–100°C, 12–24 hours
- Yield: 75–89%
Functionalization at Position 5 via Suzuki-Miyaura Coupling
Introducing the 1-methylpyrazol-4-yl group at position 5 often requires post-cyclization modification. A halogenated intermediate (e.g., 5-bromo-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate ) is synthesized via chlorination (POCl₃) followed by bromination (NBS). Subsequent Suzuki-Miyaura coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh₃)₄ catalysis affords the target compound.
Optimized Parameters
One-Pot Tandem Cyclization-Esterification
A streamlined approach involves tandem cyclization and esterification using 3-methyl-5-amino-1H-pyrazole and methyl 3-(dimethoxyacetyl)propionate . In the presence of p-TsOH, cyclization occurs at 60°C, directly yielding the methyl ester without isolation of intermediates.
Advantages
- Atom Economy: Eliminates separate hydrolysis/esterification steps
- Purification: Recrystallization from ethanol affords >95% purity
Regioselective Chlorination and Nucleophilic Substitution
For analogs requiring late-stage carboxylation, 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine is treated with NaOMe/CO₂ under high pressure (5 bar) to introduce the carboxylate group at position 7. Subsequent methyl esterification (CH₃I, K₂CO₃) and Pd-mediated coupling with 1-methylpyrazole-4-boronic acid complete the synthesis.
Critical Considerations
- Regioselectivity: Chlorine at position 7 is more reactive than position 5
- Catalyst: Pd(OAc)₂ with SPhos enhances coupling efficiency
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
- ¹H NMR (CDCl₃): δ 8.91 (s, 1H, pyrimidine-H), 7.85 (s, 1H, pyrazole-H), 4.05 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
- MS (ESI): m/z 314.1 [M+H]⁺.
- HPLC: Retention time 6.8 min (C18 column, MeCN/H₂O 70:30).
Challenges and Optimization Strategies
- Regiochemical Control: Competing cyclization pathways may yield 5- or 7-substituted isomers. Using bulky substituents (e.g., morpholine) at position 3 enhances selectivity.
- Ester Hydrolysis: Premature hydrolysis of the methyl ester is mitigated by avoiding aqueous bases during workup.
- Scale-Up Limitations: Pd-mediated couplings suffer from catalyst cost; ligand-free conditions using CuI are under investigation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrimidine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, leading to the formation of new compounds.
Substitution: The methyl groups and carboxylate ester can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are employed to achieve substitution reactions, with solvents like dimethylformamide (DMF) and dichloromethane (DCM) being common choices.
Major Products Formed: The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives with different substituents, which can be further modified for specific applications.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer activity. For instance, a study highlighted that certain synthesized derivatives showed dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values comparable to established inhibitors like ribociclib and larotrectinib. Specifically, compounds derived from this scaffold achieved significant growth inhibition across various cancer cell lines, indicating their potential as novel anticancer therapeutics .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Lines | Growth Inhibition (%) |
|---|---|---|---|---|
| 6t | CDK2 | 0.09 | Various | 43.9 |
| 6s | TRKA | 0.23 | Various | Not specified |
Antimicrobial Properties
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. A notable study synthesized several new derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values suggesting their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|---|
| 3i | Bacillus subtilis | 23.0 ± 1.4 | 312 |
| 3h | Staphylococcus aureus | Not specified | Not specified |
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been shown to inhibit various enzymes, including RNA polymerase and other key targets in cancer therapy. Molecular docking studies have revealed that these compounds can effectively bind to target sites on enzymes, enhancing their potential as therapeutic agents in treating diseases like cancer and bacterial infections .
Pharmacological Insights
The pharmacological profile of pyrazolo[1,5-a]pyrimidines indicates their versatility in drug development. They have been associated with various biological activities beyond anticancer and antimicrobial effects, including anti-inflammatory properties and the ability to inhibit specific enzymes involved in disease progression . The structural modifications of these compounds can lead to enhanced efficacy and reduced toxicity compared to traditional drugs.
Case Study: Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidines
A comprehensive study focused on synthesizing novel pyrazolo[1,5-a]pyrimidines from aminopyrazole precursors demonstrated their broad-spectrum biological activities. The synthesized compounds were subjected to various biological assays to evaluate their effectiveness against different pathogens and cancer cell lines. The results confirmed the potential of these derivatives as promising candidates for further development in pharmacology .
Mechanism of Action
The mechanism by which methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interactions can modulate the activity of these targets, leading to desired biological effects. The exact molecular pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazole derivatives: Compounds with pyrazole rings substituted with various groups, often used in medicinal chemistry.
Pyrimidine derivatives: Compounds featuring pyrimidine rings with different substituents, used in various chemical and biological applications.
Uniqueness: Methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its specific combination of substituents and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
Methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and antimicrobial effects based on recent research findings.
1. Anticancer Properties
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer activity through various mechanisms. For instance, a study highlighted the compound's ability to act as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to significant growth inhibition across multiple cancer cell lines. The mean growth inhibition (GI%) observed was approximately 43.9% across 56 tested cell lines .
Cell Cycle Impact
The compound has been shown to induce cell cycle arrest in the G0–G1 phase. In treated RFX 393 cancer cells, the population in G0–G1 increased significantly from 57.08% in control to 84.36% and 78.01% for two different derivatives at their GI50 concentrations. Concurrently, there was a notable decrease in cell populations in the S and G2/M phases, indicating that the compound effectively halts cell proliferation .
2. Kinase Inhibition
This compound has been identified as a selective inhibitor of key kinases involved in cancer progression. Specifically, it demonstrates strong inhibitory activity against Pim-1 and Flt-3 kinases, which are crucial targets for cancer therapy:
| Kinase | Inhibition (%) at 1 μM |
|---|---|
| Pim-1 | >98% |
| Flt-3 | >95% |
| TRKC | 96% |
The selectivity score for this compound was calculated to be S(50) = 0.14, indicating a favorable profile for further drug development .
3. Antimicrobial Activity
In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) of various synthesized compounds against different microbial strains. The most potent derivatives exhibited significant antimicrobial effects, with compound 7b being particularly effective against RNA polymerase enzymes compared to the standard drug Rifampicin .
4. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities and interaction mechanisms of this compound with target proteins. These studies suggest that the compound's structural features allow for effective binding to active sites of kinases and other biological targets, enhancing its therapeutic potential .
Q & A
Q. Optimization Strategies :
Q. Table 1: Comparison of Reaction Conditions
| Method | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Ethanol | None | 80°C | 45–55 | |
| Microwave-Assisted | Acetic Acid | H₂SO₄ | 120°C | 70–85 | |
| Cross-Coupling | DMF | Pd(PPh₃)₄ | 100°C | 60–75 |
Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly regarding regioselectivity?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regioselectivity. For example, the carboxylate group at position 7 shows a distinct carbonyl signal at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing positional isomers.
- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond lengths and angles .
Q. Key Data Interpretation :
- Contradictions : Discrepancies between experimental and calculated NMR shifts (e.g., upfield/downfield deviations) may indicate impurities or solvent effects. Re-run spectra in deuterated DMSO or CDCl₃ to assess solvent dependency .
How can computational methods aid in predicting reaction pathways and optimizing the synthesis of this compound?
Advanced Research Question
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
- Machine Learning (ML) : Train ML models on existing reaction datasets to prioritize conditions (e.g., solvent, catalyst) that maximize yield .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Case Study :
ICReDD’s approach combines DFT calculations with experimental validation to optimize cyclization steps, reducing trial-and-error by 40% .
What strategies are effective in resolving contradictions between experimental spectral data and theoretical predictions for this compound?
Advanced Research Question
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR data with IR (for functional groups) and HPLC (for purity). For example, unexpected peaks in ¹H NMR may indicate residual solvents, detectable via GC-MS .
- Dynamic NMR : Use variable-temperature NMR to study tautomerism or conformational changes affecting spectral assignments .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) .
Q. Table 2: Example NMR Data Discrepancy Analysis
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation | Likely Cause |
|---|---|---|---|---|
| Pyrazole C-H | 7.85 | 7.92 | +0.07 | Solvent effect (DMSO) |
| Pyrimidine C-H | 8.20 | 8.05 | -0.15 | Impurity in sample |
How can the carboxylate group at position 7 be functionalized to explore structure-activity relationships (SAR)?
Advanced Research Question
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
